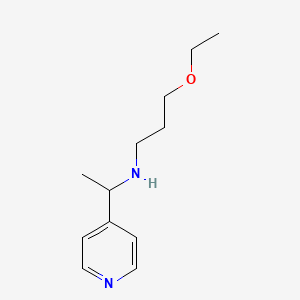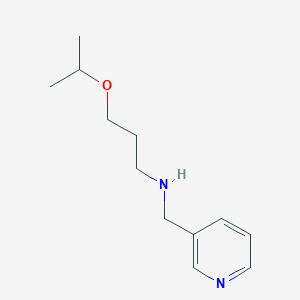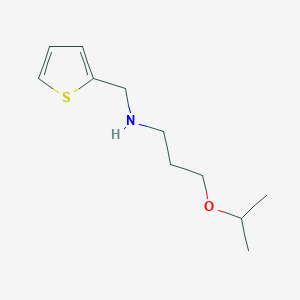
Ácido 5-fluoro-3-formil-1H-indol-2-carboxílico
Descripción general
Descripción
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of fluorine atoms often enhances the biological activity and metabolic stability of these compounds, making them valuable in drug development and other scientific research applications.
Aplicaciones Científicas De Investigación
Ligandos del receptor de serotonina
Este compuesto sirve como reactivo para la preparación de ligandos para los receptores de serotonina, específicamente el receptor 5-HT6. Estos ligandos tienen posibles aplicaciones en el tratamiento de diversos trastornos neurológicos debido a su papel en la modulación de los niveles de serotonina en el cerebro .
Inhibidores de la dioxigenasa de triptófano
Se utiliza en la síntesis de inhibidores de la dioxigenasa de triptófano, una enzima involucrada en el metabolismo del triptófano. Los inhibidores de esta enzima pueden explorarse por sus posibles propiedades anticancerígenas, ya que el metabolismo del triptófano a menudo se desregula en las células cancerosas .
Inmunomoduladores anticancerígenos
El compuesto es un reactivo para la creación de piridil-etenil-indoles, que muestran promesa como inmunomoduladores anticancerígenos. Estos compuestos podrían potencialmente modular el sistema inmunitario para atacar y destruir células cancerosas .
Agentes antibacterianos
Los investigadores utilizan el ácido 5-fluoro-3-formil-1H-indol-2-carboxílico para desarrollar nuevos agentes antibacterianos. La necesidad de nuevos antibióticos es crítica debido a la creciente resistencia a los medicamentos existentes .
Inhibidores de la integrasa del VIH-1
Se ha descubierto que los derivados del ácido indol-2-carboxílico, incluido este compuesto, inhiben eficazmente la integrasa del VIH-1. Esta enzima es crucial para el ciclo de replicación del virus VIH, y su inhibición puede evitar que el virus prolifere .
Actividad antiviral
Se han investigado derivados de este compuesto para su actividad antiviral contra una amplia gama de virus de ARN y ADN, lo que demuestra su potencial como un agente antiviral versátil .
Tratamiento del cáncer
Los derivados del indol se están reconociendo cada vez más por su aplicación en el tratamiento de células cancerosas debido a sus propiedades biológicamente activas. Se están estudiando su eficacia contra varios tipos de células cancerosas .
Propiedades electroquímicas
El compuesto se ha utilizado para sintetizar derivados de sulfonamida basados en indol con interesantes propiedades electroquímicas. Estas propiedades se pueden aprovechar en el desarrollo de sensores u otros dispositivos electrónicos .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives, including 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives can have a broad range of biological activities . For instance, certain indole derivatives have shown inhibitory activity against viruses .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, have been shown to exhibit inhibitory activity against specific enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and inhibit their activity, resulting in reduced production of inflammatory mediators . Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biochemical effects over extended periods, provided that it remains stable .
Dosage Effects in Animal Models
The effects of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may cause toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of specific metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .
Subcellular Localization
The subcellular localization of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of an indole precursor, followed by formylation and carboxylation steps.
Fluorination: The indole nucleus can be fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using reagents such as DMF and POCl3.
Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, often using CO2 in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 5-Fluoro-3-carboxy-1H-indole-2-carboxylic acid.
Reduction: 5-Fluoro-3-hydroxymethyl-1H-indole-2-carboxylic acid.
Substitution: 5-Amino-3-formyl-1H-indole-2-carboxylic acid (if amine is the nucleophile).
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor for various fluorinated indole derivatives.
Biology:
- Studied for its potential antiviral and anticancer properties.
- Used in the development of fluorescent probes for biological imaging.
Medicine:
- Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
- Potential use in the treatment of diseases due to its bioactive properties.
Industry:
- Utilized in the synthesis of agrochemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Comparación Con Compuestos Similares
5-Fluoroindole-2-carboxylic acid: Lacks the formyl group, which may reduce its biological activity compared to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.
3-Formylindole-2-carboxylic acid: Lacks the fluorine atom, which may affect its metabolic stability and binding affinity.
5-Fluoro-1H-indole-2-carboxylic acid: Similar structure but without the formyl group, leading to different reactivity and biological properties.
Uniqueness: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and formyl groups, which enhance its biological activity and stability. This makes it a valuable compound in various scientific research applications, particularly in drug development and medicinal chemistry.
Propiedades
IUPAC Name |
5-fluoro-3-formyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBOABFLAUHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)







![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)




![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)
